![molecular formula C8H8N4O3 B1300185 (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid CAS No. 99951-00-5](/img/structure/B1300185.png)

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

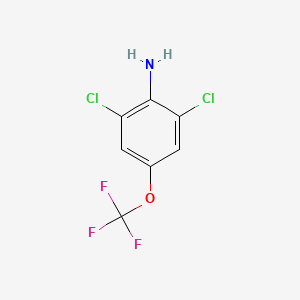

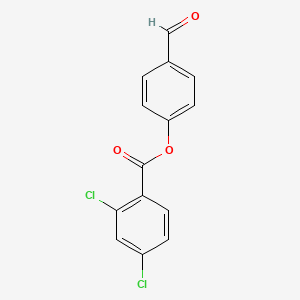

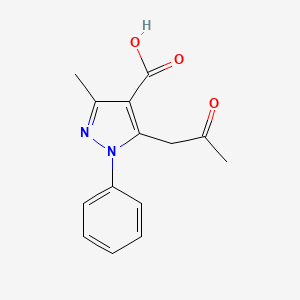

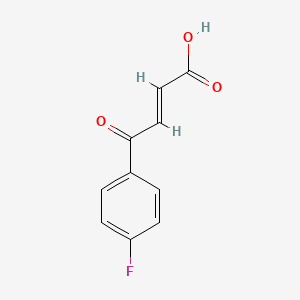

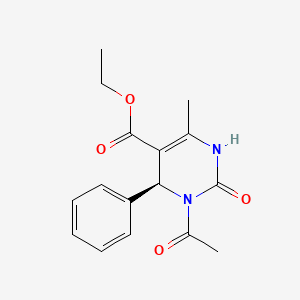

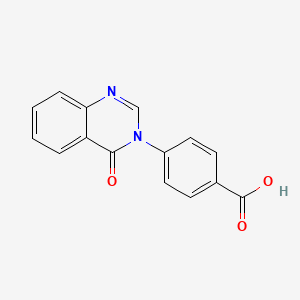

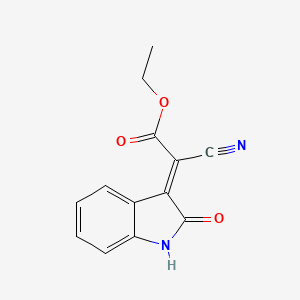

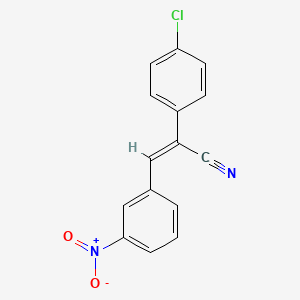

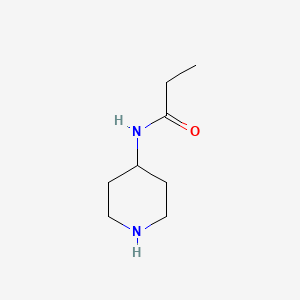

The compound of interest, 7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl-acetic acid, is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold. This class of compounds is known for its diverse biological activities and potential pharmaceutical applications. The papers provided discuss various derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives is well-documented in the literature. For instance, the synthesis of triorganotin(IV) complexes of a related compound was achieved by reacting the amino acid with organotin(IV) hydroxides or oxides in refluxing methanol . Another study reported the condensation of 4-hydroxy-6-methyl pyran-2-one with 3-amino-1,2,4-triazole in refluxing alcohol to afford various methylated triazolopyrimidines . Additionally, a supercritical carbon dioxide method was used to synthesize 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of an antiviral drug .

Molecular Structure Analysis

The molecular structure of these compounds is often determined using single-crystal X-ray diffraction, as seen in the study of a methoxy-methyl-pyridinyl-dihydro-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine . Theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods complement these experimental techniques . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives varies depending on the substituents and reaction conditions. Cyclocondensation reactions are common, as seen with the formation of isoxazolo and pyrazolo derivatives from the reaction of a triazolopyrimidine with hydroxylamine or hydrazine . The antimicrobial activities of some of these compounds have been attributed to their ability to interact with bacterial enzymes or cell walls .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure. Spectroscopic techniques such as FT-IR, NMR, and UV-Vis are used to characterize these compounds . Theoretical studies, including HOMO-LUMO analysis and Molecular Electrostatic Potential (MEP) mapping, provide insights into the electronic properties and potential reactivity of these molecules . Additionally, molecular docking studies suggest that some derivatives may serve as inhibitors for cancer treatment due to their ability to bind to protein active sites .

Aplicaciones Científicas De Investigación

Chemical Reactions and Structural Studies

- 7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl-acetic acid has been involved in the synthesis of s-triazolo[4,3-c]pyrimidines and their rearrangements into s-triazolo[1,5-c]pyrimidines (Brown & Nagamatsu, 1978).

- It has also been used in the synthesis of 5-aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols, exhibiting antimicrobial and antifungal activities (Komykhov et al., 2017).

Pharmaceutical Research

- The compound has been a key intermediate in the creation of various pharmacologically active molecules, including those with antiviral properties (Baklykov et al., 2019).

- It played a significant role in the development of Cu(II) coordination complexes, which showed promising antioxidant properties (Chkirate et al., 2020).

Crystallography and Spectroscopy

- The compound's crystal structure has been elucidated, contributing to the understanding of heterocyclic chemistry and its potential applications in biological and environmental fields (Fettouhi et al., 1996).

- Syntheses of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines have also been developed, with implications for the preparation of biologically active compounds (Massari et al., 2017).

Antimicrobial and Antitumor Activities

- Various derivatives of this compound have been synthesized and tested for antimicrobial and antitumor activities, contributing significantly to pharmaceutical research (Riyadh, 2011).

- The compound has been utilized in the synthesis of heterocyclic systems with potential applications in the development of new therapeutics (Stanovnik et al., 1990).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It has been used as a reactant for the synthesis of compounds that inhibit dihydroorotate dehydrogenase , an enzyme involved in the de novo synthesis of pyrimidines .

Mode of Action

It is known to participate in various chemical reactions, including the vilsmeier reaction of conjugated carbocycles and heterocycles .

Biochemical Pathways

It has been used in the synthesis of compounds that inhibit the activity of dihydroorotate dehydrogenase , suggesting it may indirectly affect the de novo pyrimidine synthesis pathway .

Result of Action

It has been used in the synthesis of compounds with antimalarial activity , suggesting it may have indirect effects on the life cycle of Plasmodium parasites .

Action Environment

It is known that the compound has a melting point of 280-283 °c , which may influence its stability under different environmental conditions .

Propiedades

IUPAC Name |

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c1-4-2-6(13)12-8(9-4)10-5(11-12)3-7(14)15/h2H,3H2,1H3,(H,14,15)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAFFDYYFREHLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351673 |

Source

|

| Record name | SBB027953 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99951-00-5 |

Source

|

| Record name | SBB027953 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide](/img/structure/B1300107.png)